

# An In-depth Technical Guide to 1,3-Di-Boc-2-(carboxymethyl)guanidine

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## Compound of Interest

Compound Name: 1,3-Di-Boc-2-(carboxymethyl)guanidine

Cat. No.: B105615

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## Introduction

**1,3-Di-Boc-2-(carboxymethyl)guanidine**, also known as N-(N,N'-Di-Boc-guanyl)glycine, is a protected form of guanidinoacetic acid, a key intermediate in various synthetic applications. Its structure incorporates a glycine framework attached to a guanidinium group shielded by two tert-butyloxycarbonyl (Boc) protecting groups. This strategic protection renders the highly basic guanidinium moiety temporarily inert, allowing for selective chemical manipulations at the carboxylic acid terminus. This technical guide provides a comprehensive overview of the structure, properties, synthesis, and applications of this versatile reagent, with a focus on data-driven insights and detailed experimental protocols.

## Chemical Structure and Properties

The chemical structure of **1,3-Di-Boc-2-(carboxymethyl)guanidine** is characterized by a central guanidinium nitrogen atom bonded to a carboxymethyl group, with the other two nitrogen atoms of the guanidinium core protected by Boc groups.

Structure:

## Physicochemical Properties

Quantitative data for **1,3-Di-Boc-2-(carboxymethyl)guanidine** is not extensively reported in publicly available literature. The following table summarizes key identifiers and includes estimated or analogous data where direct experimental values are unavailable.

Property	Value	Citation/Note
Molecular Formula	C <sub>13</sub> H <sub>23</sub> N <sub>3</sub> O <sub>6</sub>	[1][2]
Molecular Weight	317.34 g/mol	[1][2]
CAS Number	158478-76-3	[1][2]
Appearance	White to off-white solid (predicted)	Based on similar Boc-protected amino acids.
Melting Point	Not available. Est. ~120-130 °C	Based on 1,3-Di-Boc-2-(2-hydroxyethyl)guanidine (120-125 °C)[1] and other Boc-protected amino acids.
Solubility	Soluble in many organic solvents (e.g., DCM, THF, Ethyl Acetate). Limited solubility in water.	Based on the properties of Boc-protected compounds.
pKa (Carboxylic Acid)	Not available. Est. ~3-4	Similar to other N-protected glycine derivatives.

## Spectral Data

Experimentally determined spectra for **1,3-Di-Boc-2-(carboxymethyl)guanidine** are not readily available. The following are predicted spectral characteristics based on the structure and data from analogous compounds.

Predicted <sup>1</sup>H NMR (CDCl<sub>3</sub>, 400 MHz):

- δ 1.4-1.6 (s, 18H): Protons of the two tert-butyl groups of the Boc protectors.
- δ 4.0-4.2 (s, 2H): Methylene protons of the carboxymethyl group.

- $\delta$  9.0-11.0 (br s, 1H): Carboxylic acid proton. The chemical shift can vary significantly based on solvent and concentration.
- $\delta$  8.5-9.5 (br s, 1H) & 10.0-11.5 (br s, 1H): NH protons of the Boc-protected guanidine group. These signals may be broad and their positions can vary.

Predicted  $^{13}\text{C}$  NMR ( $\text{CDCl}_3$ , 100 MHz):

- $\delta$  28.0-28.5: Methyl carbons of the tert-butyl groups.
- $\delta$  43-45: Methylene carbon of the carboxymethyl group.
- $\delta$  80-84: Quaternary carbons of the tert-butyl groups.
- $\delta$  152-156: Carbonyl carbons of the Boc groups.
- $\delta$  160-165: Central carbon of the guanidinium group.
- $\delta$  170-175: Carbonyl carbon of the carboxylic acid.

Predicted IR (KBr,  $\text{cm}^{-1}$ ):

- ~3300-2500 (broad): O-H stretch of the carboxylic acid.
- ~3200-3400: N-H stretching of the protected guanidine.
- ~2980, 2930: C-H stretching of the Boc and methylene groups.
- ~1740-1760: C=O stretching of the Boc carbonyls.
- ~1700-1720: C=O stretching of the carboxylic acid.
- ~1640: C=N stretching of the guanidine core.
- ~1160, 1370: Bands associated with the tert-butyl group.

## Synthesis

The synthesis of **1,3-Di-Boc-2-(carboxymethyl)guanidine** is typically achieved through a two-step process starting from commercially available reagents. The general workflow involves the guanidinylation of a glycine methyl ester followed by the hydrolysis of the ester to yield the final carboxylic acid.

## Experimental Protocols

Step 1: Synthesis of N-[Bis[[[1,1-dimethylethoxy)carbonyl]amino]methylene]glycine, methyl ester

This step involves the reaction of a suitable glycine methyl ester with a guanidinylation agent. A common method is the use of N,N'-Di-Boc-thiourea activated with a coupling agent.

- Materials:
  - Glycine methyl ester hydrochloride
  - N,N'-Di-Boc-thiourea
  - 2,4,6-Trichloro-1,3,5-triazine (TCT)
  - N-methylmorpholine (NMM)
  - 4-Dimethylaminopyridine (DMAP) (catalytic amount)
  - Anhydrous Tetrahydrofuran (THF)
- Procedure:
  - To a stirred solution of N,N'-Di-Boc-thiourea (1.1 equivalents) in anhydrous THF, add TCT (0.4 equivalents) at room temperature. Stir the mixture for 30 minutes to activate the thiourea.
  - In a separate flask, dissolve glycine methyl ester hydrochloride (1.0 equivalent) in anhydrous THF and add NMM (2.2 equivalents) to neutralize the hydrochloride and provide the free amine.

- Add the solution of glycine methyl ester and NMM, along with a catalytic amount of DMAP, to the activated thiourea mixture.
- Stir the reaction mixture at room temperature for 12-24 hours, monitoring the progress by Thin Layer Chromatography (TLC).
- Upon completion, filter the reaction mixture to remove any solids.
- Concentrate the filtrate under reduced pressure.
- Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired N-[Bis[[1,1-dimethylethoxy)carbonyl]amino]methylene]glycine, methyl ester.

## Step 2: Hydrolysis to **1,3-Di-Boc-2-(carboxymethyl)guanidine**

The final step is the saponification of the methyl ester to the carboxylic acid.[\[1\]](#)

- Materials:
  - N-[Bis[[1,1-dimethylethoxy)carbonyl]amino]methylene]glycine, methyl ester
  - Lithium hydroxide (LiOH)
  - Acetone
  - Water
- Procedure:
  - Dissolve the methyl ester (1.0 equivalent) in a mixture of acetone and water.
  - Add a solution of lithium hydroxide (1.05 equivalents) in water to the reaction mixture.
  - Stir the reaction at room temperature (approximately 20°C) under an inert atmosphere. The reaction time can vary, and progress should be monitored by TLC.

- Once the hydrolysis is complete, carefully acidify the reaction mixture to a pH of approximately 3-4 with a dilute acid (e.g., 1 M HCl) at 0°C.
- Extract the product with an organic solvent such as ethyl acetate.
- Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield **1,3-Di-Boc-2-(carboxymethyl)guanidine**.

## Applications in Research and Drug Development

The primary utility of **1,3-Di-Boc-2-(carboxymethyl)guanidine** lies in its role as a building block for introducing a protected guanidinoacetic acid moiety into more complex molecules. The presence of the free carboxylic acid allows for coupling to amines via standard peptide bond formation chemistries, while the Boc-protected guanidine group remains unreactive.

## Peptide Synthesis and Peptidomimetics

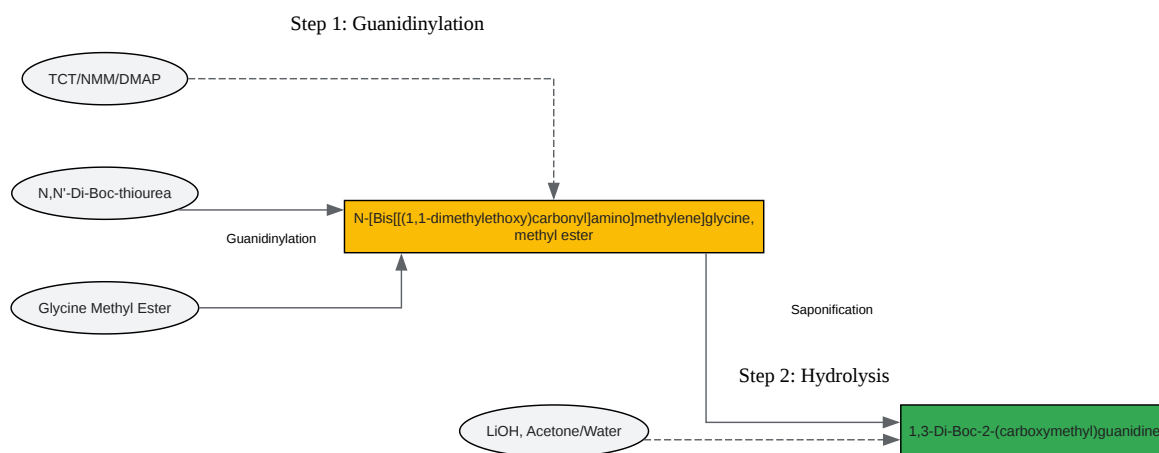
This reagent is valuable in the synthesis of peptides and peptidomimetics containing guanidino groups. The guanidinium group is a key feature of the amino acid arginine and is involved in numerous biological recognition processes. By incorporating a guanidinoacetic acid unit, researchers can explore structure-activity relationships and develop novel therapeutic peptides.

## Drug Discovery and Medicinal Chemistry

In drug discovery, the guanidinium group is a common pharmacophore found in many biologically active compounds. **1,3-Di-Boc-2-(carboxymethyl)guanidine** serves as a versatile starting material for the synthesis of small molecule drug candidates. The ability to couple the carboxylic acid to various amine-containing scaffolds allows for the rapid generation of compound libraries for screening.

## Visualizations

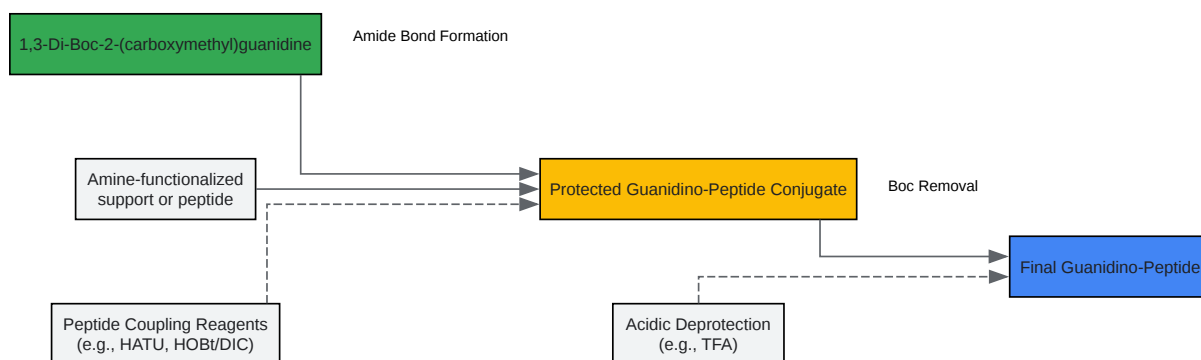
## Synthesis Workflow



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Caption: Synthetic pathway for **1,3-Di-Boc-2-(carboxymethyl)guanidine**.

## Application in Peptide Synthesis



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Caption: General workflow for incorporating the guanidinoacetic acid moiety into peptides.

## Conclusion

**1,3-Di-Boc-2-(carboxymethyl)guanidine** is a valuable and versatile reagent in modern organic and medicinal chemistry. Its bifunctional nature, with a reactive carboxylic acid and a protected guanidinium group, allows for its strategic incorporation into a wide range of molecules. While detailed physicochemical and spectral data are not extensively documented, its synthesis and applications are well-established. This guide provides a foundational understanding for researchers and drug development professionals looking to utilize this important building block in their synthetic endeavors. Further characterization of its physical properties and biological activities represents an area for future investigation.

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## References



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